

In-Depth Technical Guide to the Physicochemical Properties of DSTAP Chloride

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Compound of Interest		
Compound Name:	DSTAP chloride	
Cat. No.:	B6595330	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-3-trimethylammonium-propane chloride (**DSTAP chloride**), a cationic lipid, is a critical component in the development of lipid nanoparticle (LNP) delivery systems for therapeutic agents such as siRNA and mRNA.[1] Its saturated stearoyl lipid tails and permanently cationic quaternary ammonium headgroup contribute to the formulation of stable LNPs with a positive surface charge. This positive charge facilitates efficient interaction with negatively charged nucleic acids and cell membranes, which is essential for successful transfection and drug delivery.[2] This guide provides a comprehensive overview of the core physicochemical properties of **DSTAP chloride**, including detailed experimental protocols and an exploration of its role in cellular uptake.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of **DSTAP chloride** is fundamental for its effective application in drug delivery. These properties influence the stability, morphology, and in vivo performance of LNP formulations.

Chemical Structure and Identification

- Chemical Name: 1,2-distearoyl-3-trimethylammonium-propane chloride
- Synonyms: DSTAP, 18:0 TAP, CDESA[1]



• CAS Number: 220609-41-6[3]

Molecular Formula: C42H84CINO4[3]

Molecular Weight: 702.57 g/mol [3]

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **DSTAP chloride**. It is important to note that specific quantitative values for solubility and melting point are not readily available in the public domain and would typically be determined empirically for each batch.

Property	Value/Information	Experimental Protocol
Melting Point (Tm)	Data for pure DSTAP chloride is not publicly available. The phase transition temperature of DSTAP liposomes has been observed via DSC.[4] For the related compound DOTAP chloride, a melting point of 35-38 °C has been reported.[5]	Section 3.1: Melting Point Determination
Solubility	No quantitative data (e.g., mg/mL) is publicly available. General descriptions indicate it is slightly soluble in methanol.	Section 3.2: Solubility Determination
рКа	As a quaternary ammonium compound, DSTAP chloride has a permanent positive charge and does not have a pKa in the conventional sense.	Not Applicable
Appearance	Solid	Visual Inspection
Stability	Stable for at least 4 years when stored at -20°C.[6]	Section 3.3: Stability Assessment



Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of **DSTAP chloride** and its formulations.

Melting Point Determination

The melting point of a pure lipid can be determined using Differential Scanning Calorimetry (DSC).[7]

Protocol:

- Accurately weigh 1-5 mg of DSTAP chloride into a standard aluminum DSC pan.
- Seal the pan hermetically. An empty, sealed pan should be used as a reference.
- Place the sample and reference pans into the DSC instrument.
- Equilibrate the system at a low temperature, for example, 25°C.
- Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the
 expected melting point.
- The melting point is determined as the peak temperature of the endothermic transition in the resulting thermogram.[8]

A DSC thermogram of DSTAP liposomes shows a phase transition, which is influenced by the lipid's hydration state and interaction with other components in the formulation.[4]

Solubility Determination

The solubility of **DSTAP chloride** in various solvents can be determined using the equilibrium solubility method.[7]

Protocol for Solubility in Organic Solvents:

 Add an excess amount of **DSTAP chloride** to a known volume of the organic solvent of interest (e.g., ethanol, chloroform, methanol) in a sealed vial.



- Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Centrifuge the suspension to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent and quantify the concentration of DSTAP
 chloride using an appropriate analytical method, such as High-Performance Liquid
 Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged
 Aerosol Detector (CAD).
- Calculate the solubility in units such as mg/mL or mmol/L.

Stability Assessment

The stability of **DSTAP chloride**, both as a pure compound and within LNP formulations, is critical for ensuring its performance and shelf-life.

Protocol for Long-Term Stability of Pure **DSTAP Chloride**:

- Store aliquots of DSTAP chloride at various temperatures (e.g., -20°C, 4°C, 25°C) and humidity conditions.
- At predetermined time points (e.g., 1, 3, 6, 12, 24, 36, and 48 months), analyze the samples for purity and degradation products using techniques like HPLC or Thin-Layer Chromatography (TLC).
- Compare the results to the initial analysis (time zero) to determine the extent of degradation.

Role in Drug Delivery Formulations

DSTAP chloride is a key excipient in the formulation of cationic liposomes and lipid nanoparticles for the delivery of nucleic acids.

Liposome Preparation



Cationic liposomes containing **DSTAP chloride** can be prepared using various methods, with the thin-film hydration method being common.[2]

Protocol for Thin-Film Hydration:

- Dissolve **DSTAP chloride** and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Further dry the lipid film under vacuum for at least one hour to remove residual solvent.
- Hydrate the lipid film with an aqueous buffer (which may contain the drug to be encapsulated) by vortexing or sonication. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[9]
- To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicles can be subjected to extrusion through polycarbonate membranes of a defined pore size or further sonication.[9]

Characterization of DSTAP Chloride-Containing Liposomes

Once prepared, it is essential to characterize the liposomes to ensure they meet the required specifications.

- Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
- Zeta Potential: Measured to determine the surface charge of the liposomes, which is crucial for their interaction with nucleic acids and cell membranes.
- Encapsulation Efficiency: The amount of drug successfully encapsulated within the liposomes is quantified after separating the free drug from the liposomes, typically by size exclusion chromatography or dialysis.



 Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Cryo-TEM.

Cellular Interactions and Uptake

The cationic nature of **DSTAP chloride** plays a pivotal role in the cellular uptake of LNP formulations.

Mechanism of Cellular Uptake

The positively charged surface of **DSTAP chloride**-containing liposomes facilitates electrostatic interactions with the negatively charged cell surface, promoting cellular uptake.[10][11] The primary mechanism of internalization for such cationic lipoplexes (lipid-nucleic acid complexes) is endocytosis.[10][12]

The main endocytic pathways involved are:

- Clathrin-mediated endocytosis: A common pathway for the uptake of nanoparticles.[11]
- Caveolae-mediated endocytosis: Another pathway for cellular entry.[11]
- Macropinocytosis: The engulfment of larger amounts of extracellular fluid and particles.[11]

Once inside the cell, the lipoplexes are enclosed within endosomes. For the therapeutic payload to be effective, it must be released from the endosome into the cytoplasm. The "proton sponge" effect, often attributed to ionizable cationic lipids, is less relevant for permanently charged lipids like **DSTAP chloride**. Instead, it is hypothesized that the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[10]

Signaling Pathways

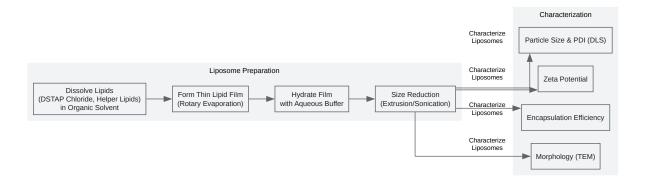
Currently, there is a lack of specific information in the public domain detailing the direct modulation of intracellular signaling pathways by **DSTAP chloride** itself. Its primary role is understood to be facilitating the delivery of its cargo, which then elicits a biological response. The effect on signaling pathways is therefore dependent on the nature of the encapsulated therapeutic agent.



Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Liposome Preparation and Characterization

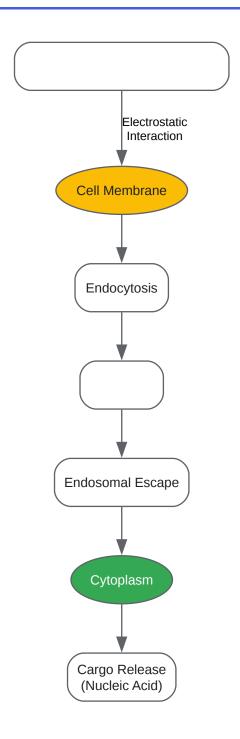


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Caption: Workflow for preparing and characterizing **DSTAP chloride** liposomes.

Cellular Uptake Pathway of Cationic Liposomes





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Caption: Cellular uptake of **DSTAP chloride**-containing lipoplexes.

Conclusion

DSTAP chloride is a valuable cationic lipid for the formulation of non-viral gene delivery systems. Its key physicochemical properties, particularly its permanent positive charge and saturated lipid tails, contribute to the formation of stable LNPs capable of efficiently binding and



delivering nucleic acids into cells. While a foundational understanding of its properties exists, further research to quantify specific parameters such as solubility and melting point, and to elucidate any direct interactions with cellular signaling pathways, will enable more precise and effective design of advanced drug delivery platforms. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and developers working with this important excipient.

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